(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including triazole, pyridazine, piperazine, pyridine, and isoxazole. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Medicine
The compound is being investigated for its potential as an anticancer agent, given its structural similarity to other known bioactive molecules .
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual heterocyclic intermediates. Common synthetic routes include:
Formation of Triazole and Pyridazine Rings: These can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Piperazine Derivatives: Piperazine can be functionalized through nucleophilic substitution reactions with appropriate halogenated precursors.
Isoxazole Formation: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Studied for their antibacterial and anticancer activities.
Uniqueness
The unique combination of heterocyclic rings in (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O2/c29-19(15-10-16(30-25-15)14-2-1-5-20-11-14)27-8-6-26(7-9-27)17-3-4-18(24-23-17)28-13-21-12-22-28/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYIORPDSJTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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